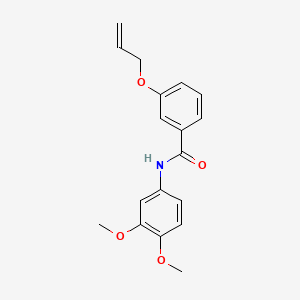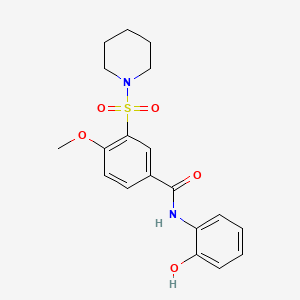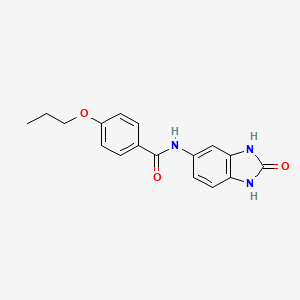![molecular formula C22H24Cl3N3O3 B4404953 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
描述
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BAY 59-3074, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized by scientists at Bayer AG in 2001 and has since been extensively studied for its potential therapeutic applications.
作用机制
BAY 59-3074 works by selectively binding to the CB1 receptor, which is primarily found in the brain and central nervous system. This receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, BAY 59-3074 reduces the activity of these pathways, leading to reduced food intake, improved glucose tolerance, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on appetite, metabolism, and addiction, BAY 59-3074 has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve liver function and lipid metabolism.
实验室实验的优点和局限性
One advantage of BAY 59-3074 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, its effects may vary depending on the animal model or cell type used.
未来方向
There are several potential future directions for research on BAY 59-3074. One area of interest is its potential as a treatment for non-alcoholic fatty liver disease, a condition characterized by the accumulation of fat in the liver. BAY 59-3074 has been shown to improve liver function in animal models of this disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models. Finally, further research is needed to determine the long-term safety and efficacy of BAY 59-3074 in humans.
科学研究应用
BAY 59-3074 has been studied for its potential therapeutic applications in a variety of areas, including obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in models of diabetes. In addiction research, BAY 59-3074 has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.
属性
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl3N3O3/c1-3-4-20(29)28-9-7-27(8-10-28)19-6-5-15(13-16(19)23)26-22(30)14-11-17(24)21(31-2)18(25)12-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXWOMFULUGEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404890.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)

![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)

![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)